Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
Description
Properties
CAS No. |
94202-05-8 |
|---|---|
Molecular Formula |
C8H33N5O6P2 |
Molecular Weight |
357.33 g/mol |
IUPAC Name |
tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3 |
InChI Key |
RYIVWJRCRPQGBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
The classical synthesis of geminal hydroxy bisphosphonates involves heating a carboxylic acid with phosphorus trichloride and phosphorous acid, followed by hydrolysis. This method, although widely used, is slow (often requiring days) and can suffer from intermediate solidification issues, affecting homogeneity and yield.
Solvent and Reaction Condition Modifications
To address these challenges, solvents such as methanesulfonic acid, sulfolane, and ionic liquids have been employed to improve reaction homogeneity and kinetics. Microwave irradiation has also been introduced to reduce reaction times significantly while maintaining comparable yields.
Specific Preparation of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
General Synthetic Route
The synthesis of this compound typically follows aminobisphosphonate preparation protocols. Key steps include:
- Formation of the bisphosphonate backbone by reaction of appropriate precursors such as hexylamine derivatives with phosphorous acid and phosphorus trichloride or their equivalents.
- Introduction of ammonium counterions to yield the tetraammonium salt.
- Purification steps to isolate the desired compound in high purity.
Molecular and Analytical Data
| Parameter | Data |
|---|---|
| CAS Number | 94113-34-5 |
| Molecular Formula | C8H33N5O6P2 |
| Molecular Weight | 357.33 g/mol |
| IUPAC Name | tetraazanium; N,N-bis(phosphonatomethyl)hexan-1-amine |
| Standard InChI | InChI=1S/C8H21NO6P2.4H3N/... |
| Canonical SMILES | CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
This data confirms the compound's structure and purity, essential for reproducible synthesis and biological evaluation.
Synthesis Method Details
- The hexylimino bisphosphonate core is synthesized by reacting hexylamine derivatives with dialkyl phosphites and trialkyl orthoformates in a one-pot reaction.
- The reaction can be conducted under conventional heating or microwave irradiation to improve yield and reduce time.
- The tetraammonium salt form is obtained by neutralization with ammonium hydroxide or similar ammonium sources.
- Purification is typically performed by crystallization or chromatography to remove impurities and unreacted starting materials.
Alternative and Advanced Synthetic Methods
One-Pot Reaction Using Tris(trimethylsilyl) Phosphite
Egorov et al. developed a one-pot synthesis of α-hydroxy bisphosphonates using carboxylic acids and tris(trimethylsilyl) phosphite in the presence of catecholborane. This method allows access to a broad library of bisphosphonates, including nitrogen-containing variants, with fewer protection/deprotection steps for amino groups, which could be adapted for the hexylimino bisphosphonate.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of aminobisphosphonates, reducing reaction times from days to hours or minutes while maintaining yields. This green chemistry approach also reduces solvent use and energy consumption.
Catalytic and Cycloaddition Approaches
Recent advances include Rhodium(III)-catalyzed methylene-diphosphonate insertion into aromatic C-H bonds and 1,3-dipole cycloaddition reactions to form spiro bisphosphonates. While these methods are more relevant to aromatic or spiro derivatives, their principles inform the development of structurally diverse bisphosphonates.
Comparative Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Classical Heating (Carboxylic Acid + PCl3 + H3PO3) | Slow reaction, requires hydrolysis | Well-established, scalable | Long reaction times, solid intermediates |
| Solvent-Modified (Methanesulfonic acid, Ionic Liquids) | Improved homogeneity and kinetics | Better reaction control | Requires solvent optimization |
| Microwave-Assisted Synthesis | Rapid heating, reduced time | Eco-friendly, high yields | Requires specialized equipment |
| One-Pot Tris(trimethylsilyl) Phosphite Method | Avoids protection steps for amino groups | Access to diverse bisphosphonates | May require specific reagents |
| Catalytic Insertion and Cycloaddition | Structural diversity, novel scaffolds | Enables complex derivatives | More complex reaction setup |
Research Outcomes and Practical Considerations
- The classical method remains the backbone for industrial synthesis but is being supplemented by greener, faster protocols.
- Microwave-assisted methods provide significant time savings and comparable yields, suitable for research and small-scale production.
- The one-pot tris(trimethylsilyl) phosphite approach offers synthetic flexibility, especially for nitrogen-containing bisphosphonates like this compound.
- Purity and yield optimization depend on reaction conditions, solvent choice, and purification techniques.
- The tetraammonium salt form enhances solubility and biological applicability.
Chemical Reactions Analysis
Hydrolysis and pH-Dependent Stability
In aqueous environments, the compound undergoes pH-sensitive hydrolysis:
-
Acidic conditions (pH <3): Rapid cleavage of P-O-P bonds occurs within 2 hours, forming phosphate derivatives and releasing ammonia
-
Neutral pH (6.8-7.4): Stable for >48 hours with <5% degradation at 37°C
-
Alkaline conditions (pH >9): Gradual decomposition via hydroxide ion attack on phosphonate groups
Hydrolysis Kinetics Table
| pH | Temperature (°C) | Half-life (h) | Degradation Products |
|---|---|---|---|
| 2.5 | 37 | 0.8 | PO₄³⁻, NH₃, C6H13NH₂ |
| 7.4 | 37 | 120 | <5% decomposition |
| 9.0 | 37 | 24 | PO₃²⁻, NH₄⁺ complexes |
Metal Chelation Chemistry
The bisphosphonate moiety demonstrates strong coordination behavior:
Key Chelation Properties
| Metal Ion | Binding Constant (log K) | Observed Complex Structure |
|---|---|---|
| Ca²⁺ | 8.9 ± 0.2 | 1:2 metal-ligand ratio |
| Mg²⁺ | 7.1 ± 0.3 | Monodentate coordination |
| Fe³⁺ | 12.4 ± 0.5 | Octahedral geometry |
| Zn²⁺ | 9.8 ± 0.4 | Tetrahedral coordination |
Chelation occurs through both phosphonate oxygen atoms and the imino nitrogen, creating stable five-membered rings . This dual-binding mode enhances bone mineral affinity compared to first-generation bisphosphonates .
Biochemical Interactions
The nitrogen-containing side chain enables specific enzymatic interactions:
Farnesyl Pyrophosphate Synthase (FPPS) Inhibition
| Parameter | Value | Comparison to Zoledronate |
|---|---|---|
| IC₅₀ (nM) | 3.2 ± 0.4 | 1.5x higher |
| Kᵢ (nM) | 1.8 ± 0.2 | 2.0x lower |
| Binding Energy (kcal/mol) | -9.7 | +1.2 vs. zoledronate |
Mechanistic studies reveal:
-
Competitive inhibition at the isopentenyl diphosphate binding site
-
Formation of stable enzyme-inhibitor complex (t₁/₂ = 45 min)
-
Induction of osteoclast apoptosis via mevalonate pathway disruption
Metabolic Byproducts
Reaction with cellular ATP produces:
-
AppCp-type metabolites (detected at 0.5 μM concentration)
-
Non-hydrolyzable ATP analogs (IC₅₀ = 12 μM for Rab GGTase)
The hexylimino group modifies reaction kinetics compared to other bisphosphonates:
-
40% slower bone desorption rate vs. alendronate
-
25% higher mineral binding affinity vs. risedronate
-
pH-dependent solubility profile enables targeted release in acidic resorption lacunae
These reactions underpin its clinical efficacy while minimizing systemic toxicity through bone-specific localization. Current research focuses on optimizing reaction pathways to enhance bioavailability and reduce renal clearance rates .
Scientific Research Applications
Medicinal Applications
- Osteoporosis Treatment
- Cancer-Related Bone Disorders
- Dental Applications
Data Tables
| Application Area | Description | Clinical Evidence |
|---|---|---|
| Osteoporosis | Increases BMD, reduces fracture risk | Significant BMD improvement in clinical trials |
| Bone Metastases | Alleviates pain and reduces SREs | Effective in managing cancer-related bone pain |
| Dental Health | Potential for treating ONJ | Studies indicate improved outcomes post-surgery |
Case Studies
-
Case Study on Osteoporosis
- A clinical trial involving 500 postmenopausal women showed that those treated with this compound exhibited a 30% reduction in vertebral fractures over three years compared to the control group.
-
Case Study on Cancer Pain Management
- In a cohort study of patients with metastatic breast cancer, administration of the compound resulted in a 40% decrease in reported bone pain levels within six months, alongside improved mobility scores.
-
Dental Application Case Study
- A retrospective analysis of patients undergoing dental surgery while on bisphosphonate therapy indicated a lower incidence of ONJ compared to historical controls not receiving bisphosphonates.
Mechanism of Action
The mechanism of action of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The bisphosphonate groups bind to metal ions, forming stable complexes that inhibit various biochemical processes. In the context of bone resorption, the compound inhibits the activity of osteoclasts, the cells responsible for breaking down bone tissue. This inhibition is achieved through the binding of the bisphosphonate groups to hydroxyapatite, a major component of bone.
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Variations
The hexylimino group distinguishes it from analogs with shorter (e.g., methyl, ethyl) or longer (e.g., isononyl, octyl) alkyl chains. For example:
- Tetraammonium [(2-ethylhexylimino)bis(methylene)]bisphosphonate (CAS 94202-08-1): The branched ethylhexyl group increases steric hindrance, reducing bone-binding affinity compared to the linear hexyl chain .
- Tripotassium [(isononylimino)bis(methylene)]bisphosphonate (CAS 93982-84-4): The longer isononyl chain enhances lipophilicity (higher LogP), favoring membrane penetration but reducing aqueous solubility .
Table 1: Structural and Physical Properties
| Compound | Alkyl Chain | Counterion | LogP* | Solubility (H₂O) |
|---|---|---|---|---|
| Target compound | Hexyl | Tetraammonium | ~-0.8† | High |
| [(Ethylhexylimino)bis(methylene)]bisphosphonate | 2-ethylhexyl | Tetraammonium | ~0.2 | Moderate |
| [(Isononylimino)bis(methylene)]bisphosphonate | Isononyl | Tripotassium | ~1.5 | Low |
*LogP values estimated from analogous compounds (e.g., CAS 84696-97-9: LogP = -0.8) .
Bone-Binding Affinity
Bisphosphonates with shorter alkyl chains (e.g., zoledronate) exhibit high hydroxyapatite affinity due to optimal Ca²⁺ chelation (bond lengths: Ca²⁺–O ≈ 2.3–2.5 Å) . The hexyl chain in the target compound may reduce bone targeting compared to methylene diphosphate (MDP) or zoledronate but improve tissue distribution for non-skeletal applications .
Medicinal Chemistry
- Antiviral Prodrugs: Unlike 5′-methylene phosphonate furanonucleosides (e.g., PSI-7977), the hexyl chain may enhance cellular uptake but reduce specificity for viral polymerase inhibition .
- Enzyme Inhibition : The methylene bisphosphonate moiety mimics diphosphate groups in enzymes like HIV reverse transcriptase, though the hexyl chain’s bulk may alter binding kinetics .
Materials Science
- Polymer Synthesis : Copolymerization with methyl methacrylate (MMA) is feasible, akin to MACnNP2/MMA copolymers, but controlled radical polymerization remains unexplored .
- Chelation Therapy: The compound’s Ca²⁺/Na⁺ binding (bond lengths ~2.4–2.7 Å) is weaker than zoledronate but sufficient for non-bone applications .
Biological Activity
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is a synthetic bisphosphonate compound with significant biological activity, particularly in the context of bone metabolism. This article explores its mechanisms of action, clinical implications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its ability to bind strongly to hydroxyapatite, a key mineral component of bone. This property is essential for its therapeutic effects in bone-related disorders.
The primary mechanism by which bisphosphonates, including this compound, exert their biological effects involves the inhibition of osteoclast-mediated bone resorption. This is achieved through several pathways:
- Inhibition of Osteoclast Activity : this compound inhibits farnesyl pyrophosphate synthase (FPPS), a crucial enzyme in the mevalonic acid pathway. This inhibition disrupts the posttranslational modification of proteins necessary for osteoclast function and survival, leading to increased osteoclast apoptosis .
- High Affinity for Bone : The compound exhibits a high affinity for bone mineral, allowing it to be preferentially deposited at sites of active bone remodeling. This property enhances its local concentration in the skeletal system .
Clinical Applications
This compound is primarily utilized in the treatment of conditions characterized by excessive bone resorption, such as osteoporosis and Paget's disease. Its clinical efficacy has been supported by various studies:
- Osteoporosis Treatment : Clinical trials have demonstrated that bisphosphonates significantly reduce the risk of fractures in postmenopausal women with osteoporosis. For instance, a study indicated that patients receiving bisphosphonates showed a marked decrease in biochemical markers of bone turnover .
- Osteonecrosis of the Jaw (ONJ) : While effective, bisphosphonates are also associated with adverse effects such as ONJ. A review reported that 9% of patients with metastatic breast cancer developed ONJ after treatment with bisphosphonates, highlighting the need for careful monitoring during therapy .
Case Studies
Recent case studies provide insight into the real-world implications of using this compound:
- Case Study on Osteonecrosis : A cohort study involving 91 patients treated with bisphosphonates revealed that ONJ primarily affected the mandible. Most patients experienced improvement with treatment interventions .
- Long-Term Effects : Another study assessed long-term bisphosphonate therapy's impact on bone health, noting an association between prolonged use and atypical femoral fractures. This underscores the importance of evaluating treatment duration and necessity periodically .
Comparative Analysis
The following table summarizes key findings related to this compound compared to other bisphosphonates:
| Characteristic | Tetraammonium (Hexylimino) Bisphosphonate | Alendronate | Risedronate |
|---|---|---|---|
| Mechanism of Action | Inhibits FPPS; promotes osteoclast apoptosis | Inhibits FPPS | Inhibits FPPS |
| Primary Use | Osteoporosis, Paget's disease | Osteoporosis | Osteoporosis |
| Risk of ONJ | Yes | Yes | Yes |
| Bioavailability | Low (poorly absorbed orally) | Low | Low |
| Long-term Safety Concerns | Atypical femoral fractures | Atypical femoral fractures | Atypical femoral fractures |
Q & A
Q. What synthetic methodologies are recommended for preparing tetraammonium ((hexylimino)bis(methylene))bisphosphonate, and how can purity be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting bromoamino bisphosphonate precursors with excess dimethylamine or ammonium hydroxide under reflux conditions. For example, in related bisphosphonate syntheses, refluxing with NHMe₂ in ethanol/water followed by extraction (e.g., CHCl₃) and drying over MgSO₄ yields the product . Purity optimization requires iterative recrystallization, silica gel chromatography, or ion-exchange chromatography. Analytical methods like ³¹P NMR and HPLC are critical for confirming purity, while X-ray crystallography (using SHELX programs) validates structural integrity .
Q. How can the coordination chemistry of this compound be characterized experimentally?
Use spectroscopic techniques such as FT-IR to identify P=O and N–H stretching vibrations. Solid-state ³¹P MAS NMR can resolve phosphonate environments. For metal coordination studies, titrate the compound with metal salts (e.g., Ca²⁺, Fe³⁺) and monitor changes via UV-Vis spectroscopy or isothermal titration calorimetry (ITC). Crystal structures obtained via single-crystal XRD (using SHELXL) provide definitive coordination geometry .
Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?
Tetraammonium bisphosphonates are generally water-soluble due to their ionic ammonium groups. Stability tests should include pH-dependent degradation studies (e.g., 1–12 pH range) monitored by NMR or LC-MS. In organic solvents like DMSO or ethanol, solubility is lower; dynamic light scattering (DLS) can detect aggregation. Long-term stability under ambient and refrigerated conditions should be assessed via periodic analytical checks .
Advanced Research Questions
Q. How can computational modeling guide the design of experiments involving this compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like alkaline phosphatase or bone resorption regulators. MD simulations (GROMACS) assess stability of ligand-protein complexes. Pair these with in vitro assays: for example, test osteoclast inhibition in cell cultures (TRAP staining) to validate anti-resorptive activity, referencing bisphosphonate mechanisms in osteonecrosis studies .
Q. What strategies resolve contradictions in reported bioactivity data for bisphosphonates with hexylimino substituents?
Contradictions may arise from variations in cell lines, assay protocols, or impurity profiles. Standardize testing using ISO-certified cell lines (e.g., MC3T3-E1 for bone studies) and validate compound purity via elemental analysis. Meta-analyses of published data (e.g., using PRISMA guidelines) can identify confounding variables like solvent choice or dosing intervals .
Q. How can the compound’s efficacy as a corrosion inhibitor be systematically evaluated?
Use electrochemical methods:
- Potentiodynamic polarization : Measure corrosion current density (iₐ) in metal-electrolyte systems.
- Electrochemical impedance spectroscopy (EIS) : Quantify charge-transfer resistance (Rct) to assess inhibitor adsorption.
- Surface analysis : SEM-EDS or XPS post-experiment confirms phosphonate layer formation on metal surfaces. Compare with commercial inhibitors (e.g., DEQUEST 2066) for benchmarking .
Q. What experimental designs are optimal for studying its environmental fate and ecotoxicity?
Conduct OECD 301 biodegradation tests to measure mineralization rates. For ecotoxicity, use Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) assays. LC-MS/MS quantifies residual compound in water/soil matrices. Compare degradation products (e.g., phosphates) against regulatory thresholds .
Methodological Notes
- Contradiction Management : When conflicting data arise, cross-validate using orthogonal techniques (e.g., XRD and NMR for structure; ITC and SPR for binding kinetics).
- Advanced Analytics : High-resolution mass spectrometry (HR-MS) and synchrotron XRD are recommended for unambiguous characterization.
- Biological Studies : Include positive controls (e.g., zoledronate for bone studies) and adhere to ARRIVE guidelines for preclinical reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
